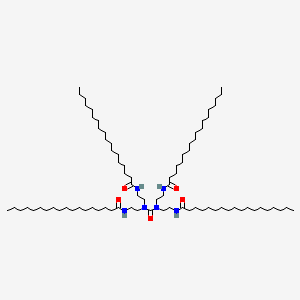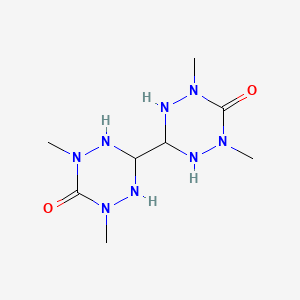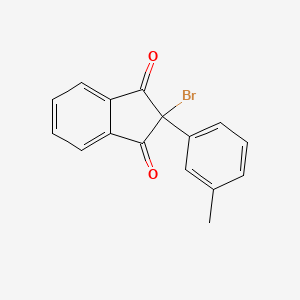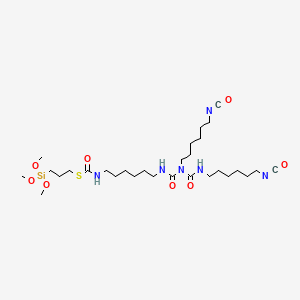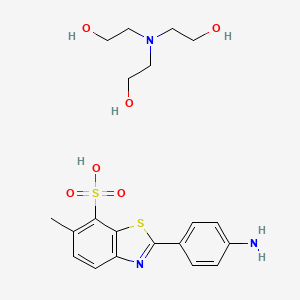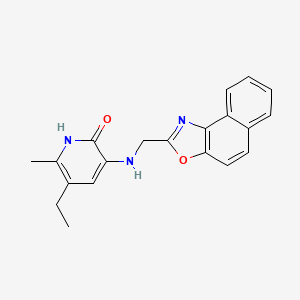
2,3-Dihydro-5-(2-hydroxyphenyl)-1H-1,4-diazepine-7-carboxylic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,3-Dihydro-5-(2-hydroxyphenyl)-1H-1,4-diazepine-7-carboxylic acid is a heterocyclic compound that belongs to the class of diazepines. This compound is characterized by a seven-membered ring containing two nitrogen atoms and a carboxylic acid group. The presence of a hydroxyphenyl group adds to its chemical complexity and potential biological activity.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,3-Dihydro-5-(2-hydroxyphenyl)-1H-1,4-diazepine-7-carboxylic acid typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2-hydroxybenzaldehyde with ethylenediamine, followed by cyclization and subsequent carboxylation. The reaction conditions often require the use of solvents like ethanol or methanol and catalysts such as p-toluenesulfonic acid.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
化学反応の分析
Types of Reactions
2,3-Dihydro-5-(2-hydroxyphenyl)-1H-1,4-diazepine-7-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The hydroxyphenyl group can be oxidized to form quinone derivatives.
Reduction: The diazepine ring can be reduced to form dihydro derivatives.
Substitution: Electrophilic substitution reactions can occur at the aromatic ring.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or hydrogen peroxide under acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon.
Substitution: Halogenation using bromine or chlorination using thionyl chloride.
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Dihydro derivatives.
Substitution: Halogenated aromatic compounds.
科学的研究の応用
2,3-Dihydro-5-(2-hydroxyphenyl)-1H-1,4-diazepine-7-carboxylic acid has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its anti-inflammatory and anticancer properties.
Industry: Utilized in the development of new materials with specific properties.
作用機序
The mechanism of action of 2,3-Dihydro-5-(2-hydroxyphenyl)-1H-1,4-diazepine-7-carboxylic acid involves its interaction with specific molecular targets. The hydroxyphenyl group can form hydrogen bonds with active sites of enzymes, inhibiting their activity. The diazepine ring can interact with cellular receptors, modulating signal transduction pathways.
類似化合物との比較
Similar Compounds
2,3-Dihydro-1H-1,4-diazepine-7-carboxylic acid: Lacks the hydroxyphenyl group, resulting in different biological activity.
5-(2-Hydroxyphenyl)-1H-1,4-diazepine-7-carboxylic acid: Similar structure but without the dihydro component.
Uniqueness
2,3-Dihydro-5-(2-hydroxyphenyl)-1H-1,4-diazepine-7-carboxylic acid is unique due to the presence of both the hydroxyphenyl group and the dihydro component, which contribute to its distinct chemical reactivity and biological activity.
特性
CAS番号 |
89221-22-7 |
|---|---|
分子式 |
C12H12N2O3 |
分子量 |
232.23 g/mol |
IUPAC名 |
5-(2-hydroxyphenyl)-2,3-dihydro-1H-1,4-diazepine-7-carboxylic acid |
InChI |
InChI=1S/C12H12N2O3/c15-11-4-2-1-3-8(11)9-7-10(12(16)17)14-6-5-13-9/h1-4,7,14-15H,5-6H2,(H,16,17) |
InChIキー |
WXKSGLPCANJIQS-UHFFFAOYSA-N |
正規SMILES |
C1CN=C(C=C(N1)C(=O)O)C2=CC=CC=C2O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


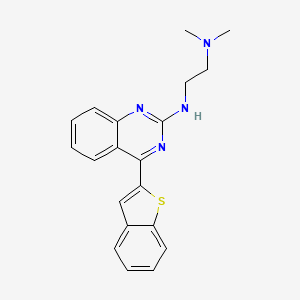
![2-cyclobutyl-2,4,9,15-tetrazatricyclo[9.4.0.03,8]pentadeca-1(11),3(8),4,6,12,14-hexaen-10-one](/img/structure/B15196021.png)
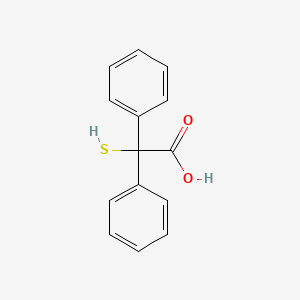
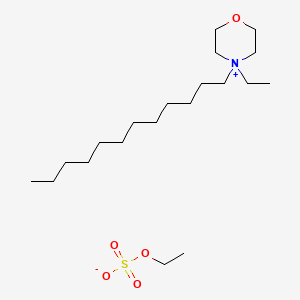
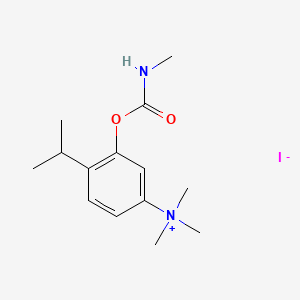
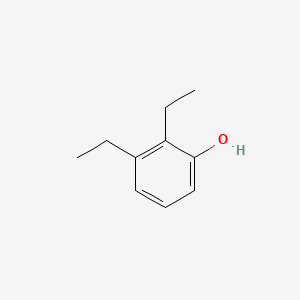
![2-(2-Diethylaminoethyl)benzo[de]isoquinoline-1,3-dione](/img/structure/B15196057.png)
